Magnolol

Description

This compound has been reported in Magnolia henryi, Magnolia officinalis, and other organisms with data available.

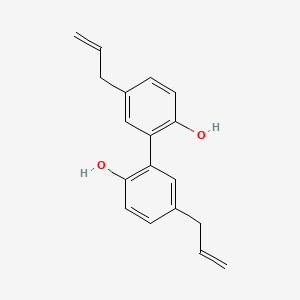

neuroprotective component of Magnolia obovata Thunb.; structure

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOAZFWZEDHOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044076 | |

| Record name | Magnolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; Bitter aroma | |

| Record name | Magnolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2001/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in DMSO, Sparingly soluble (in ethanol) | |

| Record name | Magnolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2001/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

528-43-8 | |

| Record name | Magnolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Magnolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001E35HGVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

101.5-102 °C | |

| Record name | MAGNOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Screening of Magnolol for Novel Biological Activities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolol, a neolignan isolated from the bark of Magnolia officinalis, has a long history of use in traditional medicine. Modern scientific investigation has unveiled a remarkable breadth of biological activities, positioning this compound as a promising candidate for drug development in diverse therapeutic areas. This technical guide provides a comprehensive overview of recently discovered biological activities of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, cardiovascular, and antimicrobial properties. Detailed experimental protocols for key assays and a summary of quantitative efficacy data are presented to facilitate further research and development. Furthermore, the underlying molecular mechanisms and signaling pathways modulated by this compound are elucidated and visualized.

Introduction

This compound (5,5′-diallyl-2,2′-dihydroxybiphenyl) is a bioactive compound that has garnered significant attention for its wide-ranging pharmacological effects.[1] Traditionally used for nervous disturbances and gastrointestinal issues, recent studies have expanded its therapeutic potential to include a multitude of other conditions.[1] This guide aims to provide researchers and drug development professionals with a detailed resource on the novel biological activities of this compound, the experimental methodologies to assess these activities, and the molecular pathways it modulates.

Novel Biological Activities of this compound

This compound exhibits a diverse portfolio of biological activities, making it a molecule of high interest for therapeutic applications. These activities include, but are not limited to, anti-inflammatory, antimicrobial, antioxidant, anticancer, neuroprotective, and cardiovascular protective effects.[1][2]

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various cell models.[2] This inhibition is often mediated through the suppression of the NF-κB and MAPK signaling pathways.

Anticancer Activity

Extensive research has highlighted the anticancer potential of this compound against a variety of cancer cell lines. Its mechanisms of action include the inhibition of cell proliferation, induction of apoptosis and cell cycle arrest, and suppression of metastasis and angiogenesis. The in vitro IC50 values of this compound typically range from 20 to 100 μM in many cancer cell types.

Neuroprotective Activity

This compound can cross the blood-brain barrier and exerts neuroprotective effects through multiple mechanisms, including anti-inflammatory and antioxidant actions. It has shown potential in models of neurodegenerative diseases like Alzheimer's by promoting microglia phagocytosis and the degradation of β-amyloid plaques.

Cardiovascular Protective Activity

The cardiovascular benefits of this compound are multifaceted, encompassing protection against ischemia/reperfusion injury, reduction of atherosclerosis, and inhibition of platelet aggregation. These effects are dose-dependent and involve various mechanisms, including antioxidant and anti-inflammatory actions.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. It has shown marked effects against periodontal pathogens such as Porphyromonas gingivalis and Actinobacillus actinomycetemcomitans.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound, providing a comparative overview of its efficacy in various assays.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| GBC-SD | Gallbladder Cancer | 20.5 ± 6.8 | |

| SGC-996 | Gallbladder Cancer | 14.9 ± 5.3 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~20.43 | |

| HCC827 | Non-Small Cell Lung Cancer | 15.85 | |

| H1975 | Non-Small Cell Lung Cancer | 15.60 | |

| H460 | Non-Small Cell Lung Cancer | 18.60 | |

| MKN-45 | Gastric Cancer | 6.53 |

Table 2: Other Biological Activities of this compound

| Activity | Assay/Model | Efficacy | Reference |

| CB2 Receptor Agonism | cAMP accumulation assay | EC50 = 3.28 µM | |

| PTP1B Inhibition | Enzymatic assay | IC50 = 24.6 µM | |

| PPARγ Agonism | - | Ki = 2.04 µM | |

| Antimicrobial (vs. P. gingivalis) | Agar dilution method | MIC = 25 µg/mL | |

| Antimicrobial (vs. A. actinomycetemcomitans) | Agar dilution method | MIC = 25 µg/mL |

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanisms of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This inhibition often occurs through the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can suppress the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK, thereby modulating cellular responses to various stimuli.

References

Magnolol: A Technical Guide to its Ethnobotanical Roots and Traditional Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolol, a prominent bioactive neolignan derived from the bark of Magnolia species, possesses a rich history of use in traditional medicine systems, particularly in East Asia. For millennia, practitioners of Traditional Chinese Medicine (TCM), Japanese Kampo, and Korean medicine have utilized magnolia bark, known as "Houpu," to address a wide spectrum of ailments. This technical guide provides a comprehensive overview of the ethnobotanical background of this compound, its traditional therapeutic applications, and the contemporary scientific validation of these ancient practices. The document delves into the quantitative analysis of this compound in its natural sources and traditional formulations, details modern experimental protocols that corroborate its historical uses, and elucidates the molecular signaling pathways through which this compound exerts its pharmacological effects. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this historically significant natural compound.

Ethnobotanical Background and Traditional Uses

This compound is a primary active constituent of the bark of various Magnolia species, most notably Magnolia officinalis, a tree native to the mountains and valleys of China.[1] The use of magnolia bark, or "Houpu," is deeply rooted in Traditional Chinese Medicine (TCM), with its first documented appearance in the Shennong Ben Cao Jing, a foundational text of Chinese herbalism dating back to approximately 100 A.D.[2] In TCM theory, Houpu is characterized as bitter, pungent, and warm, and is associated with the Liver, Lung, Spleen, and Stomach meridians.[3] Its traditional functions include moving Qi, drying dampness, resolving phlegm, and directing rebellious Qi downward.[4][5]

The historical applications of magnolia bark are extensive and well-documented. It has been traditionally employed for a wide array of conditions, including:

-

Anxiety, Depression, and Sleep Disturbances: Magnolia bark has a long-standing reputation as a calming agent, used to treat anxiety, stress, and insomnia. This tranquilizing effect was noted in the earliest materia medica.

-

Gastrointestinal Disorders: A primary traditional use of Houpu is in the management of digestive issues such as bloating, abdominal pain, constipation, and diarrhea. It is believed to help move stagnant Qi in the digestive system.

-

Respiratory Ailments: Traditional formulations have utilized magnolia bark to address respiratory conditions like asthma and coughing.

-

Pain and Inflammation: The bark has been applied for the relief of headaches and muscle pain, indicative of its anti-inflammatory properties.

-

Other Uses: Magnolia bark has also found a place in Native American medicine as an antimalarial agent.

This compound, along with its isomer honokiol, is recognized as being responsible for many of the therapeutic effects of magnolia bark. Traditional preparations typically involve decocting the dried bark in water, often in combination with other herbs to create synergistic formulas. Notable traditional formulations that include magnolia bark are "Banxia Houpo Tang," used for anxiety and a sensation of a lump in the throat, and "Saiboku-To," a Japanese Kampo medicine for asthma.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the Magnolia species, the part of the plant used, and the extraction method. The following tables summarize available quantitative data.

| Plant Material | Part | This compound Content (% dry weight) | Honokiol Content (% dry weight) | Reference |

| Magnolia officinalis | Bark | 2 - 11% | 0.3 - 4.6% | |

| Magnolia officinalis (raw herb) | Bark | 2.13% | 1.70% |

| Extract | Extraction Method | This compound Concentration (mg/g of extract) | Honokiol Concentration (mg/g of extract) | Reference |

| Magnolia officinalis bark | 99.5% Ethanol | 75.2 | 19.1 | |

| Dried Aqueous Extract | Commercial Preparation | Not specified | Not specified |

| Traditional Preparation | Typical Dosage of Raw Herb | This compound Concentration in Decoction | Reference |

| Houpu Decoction | 3 - 10 grams | Not explicitly quantified, dependent on preparation | |

| Banxia Houpo Tang | Varies by formulation | Not explicitly quantified, dependent on preparation |

Experimental Protocols

The traditional uses of this compound have been the subject of extensive modern scientific investigation. The following are detailed methodologies for key experiments that validate its ethnobotanical applications.

Quantification of this compound in Plant Material and Traditional Preparations (HPLC-MS)

This protocol outlines a general procedure for the extraction and quantification of this compound from magnolia bark or a decoction like Banxia Houpo Tang using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Objective: To accurately determine the concentration of this compound.

Materials and Reagents:

-

Dried Magnolia officinalis bark or prepared Banxia Houpo Tang decoction

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or acetic acid)

-

This compound analytical standard

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column and a mass spectrometer detector

Procedure:

-

Sample Preparation (Solid):

-

Grind the dried magnolia bark to a fine powder.

-

Accurately weigh approximately 1g of the powdered bark.

-

Perform a Soxhlet extraction with methanol for 4-6 hours or an ultrasonic extraction with methanol (e.g., 3 x 30 minutes).

-

Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Sample Preparation (Liquid Decoction):

-

Accurately measure a volume of the Banxia Houpo Tang decoction.

-

Dilute the decoction with methanol.

-

Centrifuge the diluted sample to pellet any particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Mass spectrometer in Selected Reaction Monitoring (SRM) mode. The precursor-to-product ion transition for this compound is typically m/z 265 → 247.

-

-

Quantification:

-

Prepare a calibration curve using the this compound analytical standard at a range of known concentrations.

-

Analyze the samples and the standards using the established HPLC-MS method.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay to evaluate anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.

Objective: To determine the anxiolytic effects of this compound in mice.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (e.g., for mice: 25 x 5 cm arms, elevated 40-50 cm from the floor). The open arms have a small ledge (0.5 cm) to prevent falls, and the closed arms have high walls (16 cm).

-

A video camera positioned above the maze to record the sessions.

-

Automated tracking software (e.g., ANY-maze) or manual observation.

Procedure:

-

Animal Acclimation:

-

House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Handle the mice for several days prior to the experiment to reduce handling stress.

-

On the day of the test, allow the mice to acclimate to the testing room for at least 30 minutes.

-

-

Drug Administration:

-

Administer this compound (dissolved in an appropriate vehicle, e.g., saline with a small amount of DMSO) via intraperitoneal (i.p.) injection at various doses.

-

Administer the vehicle to the control group.

-

Allow a 30-minute pre-treatment period before testing.

-

-

EPM Test:

-

Place a mouse at the center of the maze, facing an open arm.

-

Allow the mouse to freely explore the maze for 5 minutes.

-

Record the session using the video camera.

-

-

Data Analysis:

-

Using the tracking software or manual scoring, measure the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.

-

Compare the data from the this compound-treated groups with the control group using appropriate statistical tests (e.g., ANOVA). An increase in the percentage of time and entries in the open arms indicates an anxiolytic effect.

-

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes an in vitro assay to evaluate the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Objective: To assess the anti-inflammatory activity of this compound.

Materials and Reagents:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Griess Reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Viability Assay (MTT):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm to determine cell viability and identify non-toxic concentrations of this compound.

-

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate as described above.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. A decrease in nitrite concentration in the this compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.

-

Signaling Pathways and Mechanisms of Action

The traditional uses of this compound are supported by its interactions with specific molecular signaling pathways.

Anxiolytic and Sedative Effects: Modulation of GABAa Receptors

This compound's calming effects are primarily attributed to its positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This compound binds to the benzodiazepine site on the GABAa receptor, enhancing the influx of chloride ions in response to GABA. This leads to hyperpolarization of the neuron, making it less likely to fire, which results in a calming and sedative effect.

Figure 1. Signaling pathway of this compound's anxiolytic and sedative effects via GABAa receptor modulation.

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Signaling

This compound exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of inflammatory mediators such as nitric oxide, TNF-α, and various interleukins. This compound has been shown to suppress the activation of NF-κB and the phosphorylation of MAPK proteins (p38, ERK, and JNK), thereby reducing the expression of pro-inflammatory genes.

Figure 2. this compound's anti-inflammatory mechanism via inhibition of NF-κB and MAPK signaling.

Experimental Workflow for Anxiolytic Activity Assessment

The following diagram illustrates the experimental workflow for assessing the anxiolytic activity of this compound using the elevated plus-maze test.

Figure 3. Experimental workflow for assessing the anxiolytic activity of this compound.

Conclusion

This compound, a key bioactive compound from magnolia bark, has a long and venerable history in traditional medicine for treating a variety of ailments, particularly those related to anxiety, digestive issues, and inflammation. Modern scientific research has not only validated these traditional uses but has also begun to unravel the molecular mechanisms that underpin its therapeutic effects. The ability of this compound to modulate key signaling pathways, such as the GABAergic system and the NF-κB and MAPK inflammatory pathways, highlights its potential as a source for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the pharmacological potential of this compound and its applications in modern medicine. Continued investigation into its clinical efficacy, bioavailability, and safety is warranted to fully realize the therapeutic promise of this ancient remedy.

References

- 1. pnas.org [pnas.org]

- 2. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sophion.com [sophion.com]

- 4. psicothema.com [psicothema.com]

- 5. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Magnolol in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolol, a neolignan isolated from the bark and seed cones of Magnolia officinalis, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, anti-oxidative, and notably, anti-cancer effects.[1][2] Preliminary in vitro studies are crucial for determining the cytotoxic profile of this compound against various cell types, providing a foundational understanding of its efficacy and potential for further development as a therapeutic agent. This technical guide offers an in-depth overview of the initial toxicity screening of this compound in cell lines, summarizing key quantitative data, detailing experimental protocols for core assays, and visualizing the underlying molecular pathways.

In Vitro Cytotoxicity of this compound

This compound has demonstrated a broad spectrum of cytotoxic activity against a diverse range of cancer cell lines.[3] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these initial screenings. The in vitro IC50 values for this compound in the majority of cancer types typically range from 20 to 100 µM following a 24-hour treatment period.[3] Notably, this compound has shown selective cytotoxicity, with some studies indicating no significant toxic effects on normal human cell lines at concentrations that are cytotoxic to cancer cells. For instance, this compound did not affect the viability of normal human bronchial epithelial cells (HBECs) at concentrations that inhibited the proliferation of non-small cell lung cancer cell lines.[1]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Assay |

| GBC-SD | Gallbladder Cancer | 48 | 20.5 ± 6.8 | CCK-8 |

| SGC-996 | Gallbladder Cancer | 48 | 14.9 ± 5.3 | CCK-8 |

| KKU-100 | Cholangiocarcinoma | 24 | 72.86 | SRB |

| KKU-100 | Cholangiocarcinoma | 48 | 34.2 | SRB |

| KKU-213L5 | Cholangiocarcinoma | 24 | 69.51 | SRB |

| KKU-213L5 | Cholangiocarcinoma | 48 | 50.64 | SRB |

| MCF-7 | Breast Cancer | 24 | ~50 | MTT |

| U373 | Glioblastoma | Not Specified | 0-40 (concentration-dependent decrease) | Cell Counting |

| KYSE-150 | Esophagus Cancer | 24 | <50 | CCK-8 |

| TE-1 | Esophagus Cancer | 24 | >50 | CCK-8 |

| Eca-109 | Esophagus Cancer | 24 | >50 | CCK-8 |

| HSC-3 | Oral Cancer | 24 | ~75 | MTT |

| SCC-9 | Oral Cancer | 24 | ~75 | MTT |

| A549 | Non-small cell lung cancer | 24 | >60 | MTT |

| H441 | Non-small cell lung cancer | 24 | >60 | MTT |

| H520 | Non-small cell lung cancer | 24 | >60 | MTT |

| CH27 | Lung squamous carcinoma | 24 | ~80 (significant decrease in viability) | Trypan Blue Exclusion |

| H460 | Lung cancer | 24 | ~80 (significant decrease in viability) | Trypan Blue Exclusion |

| H1299 | Lung cancer | 24 | ~80 (significant decrease in viability) | Trypan Blue Exclusion |

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, passage number, seeding density, and the specific formulation of this compound used.

Experimental Protocols

Accurate and reproducible assessment of this compound's toxicity relies on standardized experimental protocols. The following sections detail the methodologies for key assays used in the initial screening process.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cell lines of interest

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

-

Cell lines of interest

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add 500 µL of PI solution (50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Key Signaling Pathways in this compound-Induced Toxicity

This compound exerts its cytotoxic effects through the modulation of multiple signaling pathways, often leading to apoptosis and cell cycle arrest.

Apoptosis Pathways

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria. This compound can induce this by altering the expression of Bcl-2 family proteins, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to death receptors on the cell surface. This leads to the activation of caspase-8, which in turn activates caspase-3.

-

Caspase-Independent Apoptosis: In some cell lines, such as non-small cell lung cancer cells, this compound can induce apoptosis through a caspase-independent pathway involving the nuclear translocation of apoptosis-inducing factor (AIF) and endonuclease G.

Cell Cycle Arrest

This compound can induce cell cycle arrest at different phases, depending on the cell type and concentration. It has been reported to cause G0/G1 and G2/M phase arrest. This is often mediated by the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. For example, in glioblastoma cells, this compound was shown to decrease the protein levels of cyclins A and D1 and increase p21/Cip1.

Other Key Signaling Pathways

Several other signaling pathways are implicated in this compound's cytotoxic effects, including:

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway, which is crucial for cell survival and proliferation, is a common mechanism of action for many anti-cancer agents, including this compound.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. This compound has been shown to modulate this pathway, in some cases leading to apoptosis.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes cell survival and inflammation. This compound can inhibit NF-κB activation, contributing to its pro-apoptotic effects.

Experimental Workflow for Initial Toxicity Screening

A systematic workflow is essential for the efficient and comprehensive initial toxicity screening of this compound.

Conclusion

The initial toxicity screening of this compound in cell lines reveals its potent and often selective anti-cancer activity. By employing standardized protocols for assessing cell viability, apoptosis, and cell cycle distribution, researchers can obtain reliable and comparable data. Understanding the intricate signaling pathways modulated by this compound provides a deeper insight into its mechanisms of action and paves the way for its further investigation as a promising candidate in drug development. This guide provides a foundational framework for researchers and scientists to design and execute robust initial toxicity studies of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Xenograft Tumor Models with Magnolol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing magnolol in preclinical in vivo xenograft tumor models. This compound, a natural biphenolic compound isolated from the bark of Magnolia officinalis, has demonstrated significant anti-tumor effects across a variety of cancer types.[1][2][3][4] This document outlines the methodologies for establishing xenograft models, preparing and administering this compound, and assessing its therapeutic efficacy. Additionally, it summarizes the key signaling pathways modulated by this compound and presents quantitative data from various studies.

Data Summary

The anti-tumor efficacy of this compound has been evaluated in numerous xenograft models. The following tables summarize the quantitative outcomes from representative studies, showcasing the impact of this compound on tumor growth.

Table 1: Effect of this compound on Tumor Volume in Xenograft Models

| Cancer Type | Cell Line | Animal Model | This compound Dose & Route | Treatment Duration | % Tumor Volume Reduction (vs. Control) | Reference |

| Esophageal Cancer | KYSE-150 | Nude Mice | 30 mg/kg, i.p. | Not Specified | >50% | [5] |

| Gallbladder Cancer | GBC-SD | Nude Mice | 5, 10, 20 mg/kg, i.p. | 28 days | Dose-dependent inhibition | |

| Osteosarcoma | U-2 OS | Nude Mice | 40, 60 mg/kg, oral | 14 days | Dose-dependent inhibition | |

| Glioblastoma | LN229 | Nude Mice | 20 mg/kg, i.p. | 14 days | Significant regression | |

| Hepatocellular Carcinoma | Hep3B | Nude Mice | Not Specified | Not Specified | Significant inhibition (in combination with RT) |

Table 2: Effect of this compound on Tumor Weight in Xenograft Models

| Cancer Type | Cell Line | Animal Model | This compound Dose & Route | Treatment Duration | % Tumor Weight Reduction (vs. Control) | Reference |

| Gallbladder Cancer | GBC-SD | Nude Mice | 5, 10, 20 mg/kg, i.p. | 28 days | Dose-dependent inhibition | |

| Hepatocellular Carcinoma | Hep3B | Nude Mice | Not Specified | Not Specified | Significant inhibition (in combination with RT) |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment

This protocol describes the establishment of a subcutaneous xenograft tumor model, a commonly used method for evaluating the efficacy of anti-cancer compounds.

Materials:

-

Cancer cell line of interest (e.g., KYSE-150, GBC-SD, U-2 OS)

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional)

-

4-6 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Animal housing facility with appropriate sterile conditions

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Trypsinize the cells and neutralize with complete medium.

-

Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

-

-

Cell Implantation:

-

Adjust the cell concentration to 1 x 10⁶ to 1 x 10⁷ cells per 100-200 µL. For some cell lines, mixing the cell suspension with an equal volume of Matrigel can improve tumor take rate and growth.

-

Anesthetize the mice according to approved institutional protocols.

-

Subcutaneously inject the cell suspension into the flank of each mouse using a 27-30 gauge needle.

-

-

Tumor Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Randomize the animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 60-100 mm³).

-

Protocol 2: this compound Preparation and Administration

This protocol outlines the preparation and administration of this compound to the established xenograft models.

Materials:

-

This compound powder

-

Vehicle for solubilization (e.g., PBS, Dimethyl sulfoxide (DMSO), corn oil)

-

Syringes and needles for injection (appropriate gauge for the route of administration)

-

Gavage needles (for oral administration)

Procedure:

-

This compound Preparation:

-

Prepare the this compound solution fresh before each administration.

-

Dissolve the this compound powder in a suitable vehicle. The choice of vehicle will depend on the route of administration and the solubility of this compound. For intraperitoneal (i.p.) injection, this compound can be dissolved in PBS, potentially with a small amount of a solubilizing agent. For oral gavage, it can be suspended in corn oil or another suitable vehicle.

-

The final concentration of any solubilizing agent (like DMSO) should be kept low to avoid toxicity.

-

-

Administration:

-

Intraperitoneal (i.p.) Injection: Administer the prepared this compound solution into the peritoneal cavity of the mice. Dosages typically range from 5 to 30 mg/kg.

-

Oral Gavage: Administer the this compound suspension directly into the stomach of the mice using a gavage needle. Dosages for oral administration have been reported in the range of 40-60 mg/kg/day.

-

The control group should receive the vehicle alone.

-

-

Treatment Schedule:

-

Administer the treatment daily or as determined by the experimental design for a specified period (e.g., 14-28 days).

-

Monitor the body weight of the mice regularly as an indicator of systemic toxicity.

-

Protocol 3: Assessment of Anti-Tumor Efficacy

This protocol details the methods for evaluating the effect of this compound on tumor growth and at the molecular level.

Procedure:

-

Tumor Measurement: Continue to measure tumor volume throughout the treatment period.

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice according to approved institutional protocols.

-

Excise the tumors and measure their final weight.

-

-

Tissue Processing:

-

A portion of the tumor tissue can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to assess protein expression (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

-

Another portion of the tumor can be snap-frozen in liquid nitrogen for subsequent molecular analysis, such as Western blotting or RT-qPCR, to investigate the effect of this compound on specific signaling pathways.

-

Signaling Pathways and Experimental Workflows

The anti-tumor effects of this compound are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound as a Potential Anticancer Agent: A Proposed Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Neolignan from the Magnolia Family for the Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits growth and induces apoptosis in esophagus cancer KYSE-150 cell lines via the MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Neuroprotective Effects of Magnolol in Primary Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolol, a neolignan isolated from the bark of Magnolia officinalis, has garnered significant attention for its therapeutic potential in a range of neurological disorders.[1][2][3] Its neuroprotective properties are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] This document provides detailed experimental designs and protocols for investigating the effects of this compound in primary neuronal cell cultures, a crucial in vitro model for neurodegenerative disease research.

Primary neuronal cultures offer a physiologically relevant system to study the molecular mechanisms underlying neuroprotection. These protocols will guide researchers in assessing the efficacy of this compound in mitigating neuronal damage induced by various stressors, elucidating its impact on key signaling pathways, and quantifying its therapeutic potential.

Key Experimental Areas

The investigation of this compound's neuroprotective effects in primary neuronal cell culture can be systematically approached through the following key experimental areas:

-

Assessment of Neuroprotective Efficacy: Determining the ability of this compound to protect neurons from cytotoxic insults.

-

Evaluation of Anti-inflammatory Activity: Investigating the modulation of inflammatory pathways by this compound.

-

Analysis of Antioxidant Properties: Measuring the capacity of this compound to counteract oxidative stress.

-

Elucidation of Signaling Pathways: Identifying the molecular mechanisms and signaling cascades modulated by this compound.

Data Presentation: Summary of this compound's Efficacy

The following tables summarize quantitative data from various studies, providing a reference for expected outcomes when treating primary neuronal cultures with this compound.

Table 1: Neuroprotective Effects of this compound on Cell Viability

| Cell Type | Insult | This compound Concentration | Assay | Outcome | Reference |

| Primary Cortical Neurons | KCN (Chemical Hypoxia) | 100 µM | LDH Release | Significant reduction in LDH release | |

| SH-SY5Y Neuroblastoma | MPP+ | 1-3 µM | MTT Assay | Significant attenuation of cytotoxicity | |

| PC12 Cells | Aβ | 1-10 µM | MTT Assay | Significant decrease in Aβ-induced cell death | |

| PC12 Cells | H₂O₂ / 6-OHDA | 1-10 µM | MTT Assay | Protection against cytotoxicity |

Table 2: Anti-inflammatory and Antioxidant Effects of this compound

| Cell Type | Stimulant | This compound Concentration | Measured Parameter | Outcome | Reference |

| Primary Microglial Cells | LPS | 10 µM | NO, TNF-α | Inhibition of release | |

| Primary Cortical Neurons | NMDA | 10 µM | Superoxide Production | Inhibition of production | |

| SH-SY5Y Neuroblastoma | MPP+ | 1-3 µM | ROS Production | Inhibition of ROS production | |

| SH-SY5Y Neuroblastoma | Acrolein | Not specified | ROS Accumulation | Attenuation of oxidative stress |

Experimental Protocols

Primary Neuronal Cell Culture

Objective: To establish and maintain healthy primary neuronal cultures for subsequent experiments.

Materials:

-

E18 Sprague-Dawley rat embryos

-

Neurobasal Medium

-

B-27 Supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates/coverslips

-

Trypsin-EDTA

-

DNase I

-

Fetal Bovine Serum (FBS)

Protocol:

-

Dissect cortices from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

-

Neutralize trypsin with FBS-containing medium and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Plate the cells onto Poly-D-lysine coated culture vessels at a desired density.

-

Incubate at 37°C in a humidified incubator with 5% CO₂.

-

Change half of the medium every 2-3 days. Cultures are typically ready for experiments after 5-7 days in vitro (DIV).

Assessment of Cell Viability (MTT Assay)

Objective: To quantify the protective effect of this compound against a neurotoxic insult by measuring mitochondrial activity.

Protocol:

-

Seed primary neurons in a 96-well plate and allow them to mature.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specified duration (e.g., 24 hours).

-

Induce neurotoxicity by adding a toxic agent (e.g., glutamate, H₂O₂, MPP+). Include control wells with no this compound and/or no toxic agent.

-

After the incubation period with the toxic agent, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Measurement of Oxidative Stress (ROS Assay)

Objective: To determine the effect of this compound on the production of reactive oxygen species (ROS) in neurons under oxidative stress.

Protocol:

-

Culture primary neurons on glass coverslips or in a 96-well plate.

-

Pre-treat the cells with this compound.

-

Induce oxidative stress with an appropriate agent (e.g., H₂O₂, rotenone).

-

Wash the cells with warm HBSS.

-

Load the cells with a fluorescent ROS indicator dye (e.g., CM-H2DCFDA) according to the manufacturer's instructions.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates higher levels of ROS.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key signaling proteins involved in neuroprotection, inflammation, and apoptosis.

Protocol:

-

Treat cultured primary neurons with this compound and/or a stimulating agent (e.g., LPS for inflammation, a neurotoxin for apoptosis).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB, phospho-p38 MAPK, Nrf2, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Key Concepts

To aid in the understanding of the experimental logic and the molecular pathways involved, the following diagrams are provided.

Caption: Workflow for assessing this compound's neuroprotective effects.

Caption: Signaling pathways modulated by this compound in neurons.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the neuroprotective effects of this compound in primary neuronal cell cultures. By following these detailed methodologies, scientists can obtain robust and reproducible data to further elucidate the therapeutic potential of this compound for the treatment of neurodegenerative diseases. The systematic approach outlined, from cell culture to specific assays and pathway analysis, will enable a thorough evaluation of this promising natural compound.

References

- 1. Frontiers | Neuroprotective Potency of Neolignans in Magnolia officinalis Cortex Against Brain Disorders [frontiersin.org]

- 2. Insights on the Multifunctional Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology, Toxicity, Bioavailability, and Formulation of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enhancing Magnolol Bioavailability through Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolol, a bioactive lignan from Magnolia officinalis, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, its clinical application is significantly hampered by poor aqueous solubility and low oral bioavailability. This document provides detailed application notes and experimental protocols for the formulation of this compound into various nanoparticle systems to overcome these limitations. The protocols herein describe the preparation and characterization of mixed micelles, nanosuspensions, nanoemulsions (including Self-Nanoemulsifying Drug Delivery Systems - SNEDDS), and polymeric nanoparticles (PLGA/PLGA-PEG). Standardized methods for evaluating nanoparticle characteristics, in vitro drug release, cell permeability, and in vivo pharmacokinetics are also presented to guide researchers in the development and assessment of these novel formulations.

Introduction to this compound Nanoparticle Formulation

The primary challenge in the oral delivery of this compound is its hydrophobic nature, which leads to poor dissolution in the gastrointestinal tract and extensive first-pass metabolism.[1] Nano-drug delivery systems offer a promising strategy to enhance the solubility and absorption of such lipophilic compounds.[2][3] By encapsulating this compound within nanoparticles, its surface area is increased, dissolution rate is improved, and it can be protected from enzymatic degradation. Furthermore, specific nanoparticle formulations can facilitate transport across the intestinal epithelium, leading to significantly improved systemic bioavailability.[4][5] This document outlines several effective techniques for formulating this compound nanoparticles.

Experimental Protocols

Formulation of this compound-Loaded Mixed Micelles

Mixed micelles are self-assembling colloidal structures composed of two or more different surfactants. They can effectively encapsulate hydrophobic drugs like this compound in their core, thereby increasing their aqueous solubility.

Protocol: Film Hydration Method

-

Preparation of the Organic Phase: Co-dissolve 120 mg of Soluplus® and 50 mg of Poloxamer 188 in 5 mL of ethanol in a round-bottom flask with gentle agitation at 50°C.

-

Drug Incorporation: Add 10 mg of this compound to the polymer solution and continue gentle agitation until a transparent solution is formed.

-

Film Formation: Remove the ethanol by rotary evaporation at 50°C to form a thin, uniform film on the inner surface of the flask.

-

Vacuum Drying: Further dry the film under vacuum at -0.1 MPa and 45°C for 12 hours to remove any residual solvent.

-

Hydration and Micelle Formation: Hydrate the film with 5 mL of deionized water.

-

Purification: Obtain the this compound-loaded mixed micelles (MMs) by ultracentrifugation at 14,000 rpm for 15 minutes to remove any non-encapsulated this compound aggregates.

Formulation of this compound Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. They are particularly useful for increasing the dissolution rate of poorly soluble drugs.

Protocol: Antisolvent Precipitation Method

-

Preparation of the Solvent Phase: Dissolve this compound in a suitable organic solvent (e.g., ethanol, acetone) to create the solvent phase.

-

Preparation of the Antisolvent Phase: Prepare an aqueous solution containing a stabilizer, such as a combination of Soluplus® and Poloxamer 188.

-

Precipitation: Under constant magnetic stirring, inject the solvent phase into the antisolvent phase. The rapid change in solvent polarity causes the this compound to precipitate as nanoparticles.

-

Solvent Removal: Remove the organic solvent by rotary evaporation under reduced pressure.

-

Purification: The resulting this compound nanosuspensions (MNs) can be purified by centrifugation and resuspension in deionized water.

Formulation of this compound Nanoemulsions and SNEDDS

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form nanoemulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.

Protocol: Spontaneous Emulsification (for SNEDDS)

-

Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select components that offer the highest solubilization capacity.

-

Construction of Pseudo-ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and cosurfactant in different ratios. For each mixture, determine the nanoemulsification region by titrating with water and observing for the formation of a clear or slightly bluish-white nanoemulsion.

-

Formulation Preparation: Based on the phase diagrams, select an optimal formulation with a high proportion of the nanoemulsification region. Accurately weigh the required amounts of oil, surfactant, and cosurfactant into a glass vial.

-

Drug Loading: Add the desired amount of this compound to the mixture and vortex until a clear and homogenous solution is obtained.

Formulation of this compound-Loaded PLGA/PLGA-PEG Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) and its polyethylene glycol (PEG)-ylated derivative are biodegradable and biocompatible polymers widely used for drug delivery. They can encapsulate drugs and provide controlled release.

Protocol: Emulsification-Solvent Evaporation Method

-

Preparation of the Organic Phase: Dissolve a specific amount of PLGA or PLGA-PEG and this compound in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

-

Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

Collection and Washing: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles multiple times with deionized water to remove the excess stabilizer and non-encapsulated drug.

-

Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Characterization and Evaluation Protocols

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for the stability and in vivo performance of nanoparticles.

Protocol: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

-

Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

-

Measurement: Analyze the diluted sample using a Zetasizer or a similar instrument. DLS is used to determine the particle size and PDI, while ELS is used to measure the zeta potential.

-

Data Analysis: Perform measurements in triplicate and report the results as mean ± standard deviation.

Encapsulation Efficiency (EE) and Drug Loading (DL)

EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.

Protocol: Indirect Method

-

Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation:

-

EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

-

In Vitro Drug Release

This assay evaluates the rate and extent of drug release from the nanoparticles over time.

Protocol: Dialysis Bag Method

-

Preparation: Place a known amount of the this compound nanoparticle formulation in a dialysis bag with a suitable molecular weight cut-off.

-

Release Study: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, with a small amount of a surfactant like Tween 80 to maintain sink conditions) maintained at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

-

Analysis: Analyze the concentration of this compound in the collected samples by HPLC.

-

Data Analysis: Plot the cumulative percentage of drug released versus time.

In Vitro Cell Permeability

The Caco-2 cell monolayer model is widely used to predict the intestinal absorption of drugs.

Protocol: Caco-2 Cell Transwell Assay

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Permeability Study:

-

For apical to basolateral (AP-BL) transport, add the this compound formulation to the apical side and fresh medium to the basolateral side.

-

For basolateral to apical (BL-AP) transport, add the formulation to the basolateral side and fresh medium to the apical side.

-

-

Sampling and Analysis: At specified time points, collect samples from the receiver compartment and analyze the concentration of this compound by HPLC.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.

-

In Vivo Pharmacokinetic Study

Animal models are used to evaluate the in vivo absorption and bioavailability of the this compound formulations.

Protocol: Oral Administration in Rats

-

Animal Handling: Acclimate male Sprague-Dawley rats for at least one week before the experiment. Fast the rats overnight with free access to water before drug administration.

-

Dosing: Administer the this compound nanoparticle formulation and a control (free this compound suspension) orally by gavage at a predetermined dose.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

-

Relative Bioavailability Calculation:

-

Relative Bioavailability (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) x 100

-

Data Presentation

Table 1: Physicochemical Characteristics of this compound Nanoparticles

| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |

| Mixed Micelles (MMs) | 111.8 ± 14.6 | - | - | 89.58 ± 2.54 | 5.46 ± 0.65 | |

| Nanosuspensions (MNs) | 78.53 ± 5.4 | - | - | - | 42.50 ± 1.57 | |

| PLGA-PEG Nanoparticles | ~230 | - | ~12.5 | 90.5 ± 5 | - | |

| Binary Mixed Micelles (MO-H) | - | - | - | 98.37 ± 1.23 | 4.12 ± 0.16 | |

| Binary Mixed Micelles (MO-T) | - | - | - | 94.61 ± 0.91 | 4.03 ± 0.19 |

Table 2: Pharmacokinetic Parameters of this compound Formulations following Oral Administration in Rats

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference(s) |

| Free this compound | - | 0.305 ± 0.031 | - | - | 100 | |

| Mixed Micelles (MMs) | - | 0.587 ± 0.048 | - | - | 285 | |

| Nanosuspensions (MNs) | - | 0.65 ± 0.125 | - | - | 227 | |

| Free this compound | 20 | 0.16 | 1.12 | - | 100 | |

| Binary Mixed Micelles (MO-H) | - | - | 0.708 ± 0.188 | - | 298 | |

| Binary Mixed Micelles (MO-T) | - | - | 0.750 ± 0.158 | - | 239 | |

| SNEDDS | - | - | - | - | 797 |

Visualizations

Experimental Workflows

Caption: General workflow for the formulation, characterization, and evaluation of this compound nanoparticles.

Signaling Pathway Inhibition by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways to reduce inflammation.

References

- 1. Pharmacology, Toxicity, Bioavailability, and Formulation of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced oral bioavailability of this compound via mixed micelles and nanosuspensions based on Soluplus®-Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delivery of Magnolia bark extract in nanoemulsions formed by high and low energy methods improves the bioavailability of Honokiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Application of Magnolol in a Murine Model of Osteoarthritis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of magnolol, a bioactive compound isolated from Magnolia officinalis, in a murine model of osteoarthritis (OA). It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways involved in its therapeutic effects.

Application Notes

This compound has demonstrated significant chondroprotective effects in preclinical studies, primarily attributed to its potent anti-inflammatory and anti-catabolic properties.[1][2][3] In murine models of osteoarthritis, this compound has been shown to mitigate cartilage degradation and reduce the expression of key inflammatory mediators.[1] The primary mechanism of action involves the inhibition of the PI3K/Akt/NF-κB signaling pathway, which plays a crucial role in the pathogenesis of OA.[1] Additionally, this compound has been observed to modulate the MAPK signaling pathway, further contributing to its anti-arthritic effects.

Key Findings:

-

Reduces Inflammatory Mediators: this compound significantly suppresses the production of pro-inflammatory cytokines and molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Inhibits Cartilage Degradation: The compound effectively decreases the expression of matrix-degrading enzymes, including matrix metalloproteinase-13 (MMP-13) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5). This leads to the preservation of essential extracellular matrix components like aggrecan and type II collagen.

-

Modulates Key Signaling Pathways: The chondroprotective effects of this compound are mediated through the suppression of the PI3K/Akt/NF-κB signaling cascade. Molecular docking studies have further indicated a strong binding affinity of this compound to PI3K.

These findings suggest that this compound is a promising therapeutic candidate for the management of osteoarthritis. The following protocols and data provide a framework for researchers to investigate its efficacy in a laboratory setting.

Experimental Protocols

Murine Model of Osteoarthritis: Destabilization of the Medial Meniscus (DMM)

The Destabilization of the Medial Meniscus (DMM) model is a widely used surgical procedure to induce post-traumatic osteoarthritis in mice.

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Analgesia (e.g., buprenorphine)

-

Surgical microscope

-

Sterile surgical instruments (micro-scissors, forceps, #11 blade)

-

Suture materials or wound clips

-

Antiseptic solution (e.g., Betadine)

-

Heat pad

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Administer a pre-operative dose of analgesia. Shave the fur over the right knee joint and disinfect the skin with an antiseptic solution. Place the mouse on a heat pad to maintain body temperature.

-

Incision: Make a small medial parapatellar incision to expose the knee joint capsule.

-

Joint Exposure: Carefully incise the joint capsule to visualize the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau.

-

DMM Surgery: Using a surgical microscope for visualization, carefully transect the MMTL with micro-scissors. Be cautious to avoid damaging the articular cartilage.

-

Sham Operation: For the control group, perform a sham surgery consisting of the same procedure without the transection of the MMTL.

-

Wound Closure: Close the joint capsule and skin incision using sutures or wound clips.

-

Post-operative Care: Monitor the mice for recovery from anesthesia and provide post-operative analgesia as required. Allow the mice to move freely in their cages. Metal clips should be removed 7 days post-surgery.

This compound Administration

Materials:

-

This compound

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. A commonly used dosage is 20 mg/kg.

-

Administration: Starting one week post-DMM surgery, administer the this compound solution or vehicle (for the control group) to the mice via oral gavage.

-

Dosing Schedule: Administer the treatment once daily for a period of 8 weeks.

Histological Analysis of Cartilage Degradation

Materials:

-

Decalcifying solution

-

Paraffin wax

-

Microtome

-

Safranin-O/Fast Green staining reagents

-

Microscope

Procedure:

-

Tissue Collection: At the end of the treatment period (8 weeks post-DMM), euthanize the mice and dissect the knee joints.

-

Fixation and Decalcification: Fix the joints in 10% neutral buffered formalin for 24-48 hours, followed by decalcification in a suitable decalcifying solution.

-